

# piroxicam response rate soft tissue sarcoma

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Piroxicam

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## Piroxicam Clinical Profile

The data for **piroxicam** comes from a single Phase II trial conducted by the Southwest Oncology Group, summarized in the table below [1].

Trial Phase	Patient Population	Dosing Regimen	Overall Response Rate (ORR)	Key Toxicities
Phase II	Advanced or metastatic STS (N=25 eligible)	150 mg/M <sup>2</sup> IV every 21 days	9% (2 partial responses out of 23 evaluable patients)	Abnormal cardiac ejection fraction (5 patients); one fatal congestive heart failure; other non-cardiac toxicities were tolerable.

The study's conclusion was that **further trials of piroxicam in the treatment of soft tissue sarcoma were not warranted** due to the low observed response rate and significant cardiac toxicity [1].

## Modern Context for Sarcoma Therapy

**Piroxicam's** development for STS was discontinued. Current research focuses on other modalities, and understanding these can provide a valuable contrast in your guide.

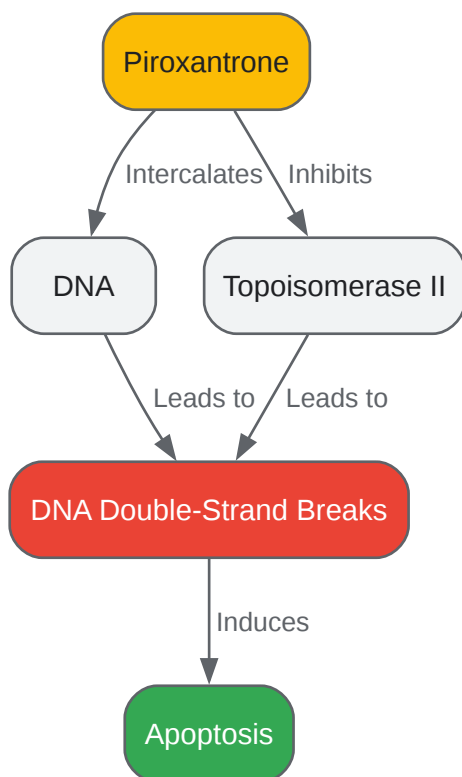
- **Immunotherapy Combinations:** Recent studies show promise for checkpoint inhibitors in specific contexts. The **SU2C-SARC032** trial demonstrated that adding **pembrolizumab** to neoadjuvant radiotherapy and surgery significantly improved disease-free survival in patients with resectable undifferentiated pleomorphic sarcoma (UPS) and dedifferentiated/pleomorphic liposarcoma [2]. Another Phase II trial, **EFTISARC-NEO**, is investigating a novel combination of **eftilagimod alfa** (a LAG-3 agonist), pembrolizumab, and radiotherapy, which has shown a high rate of tumor pathologic response (51.5% hyalinization/fibrosis) [3] [4].
- **Cellular Therapy:** The FDA recently approved **afamitresgene autoleucel (afami-cel)**, an engineered T-cell therapy targeting MAGE-A4, for advanced synovial sarcoma [2].
- **Standard Chemotherapy:** Doxorubicin-based regimens (alone or in combination with ifosfamide) remain a cornerstone of front-line therapy for advanced STS. A Japanese study (JCOG1306) reaffirmed the superiority of this combination in the neoadjuvant/adjuvant setting [2].

## Experimental Protocol & Mechanistic Insight

For the historical **piroxastrone** trial, the key methodological details were [1]:

- **Objective:** To evaluate the efficacy and safety of **piroxastrone** in patients with advanced or metastatic soft tissue sarcomas.
- **Intervention:** **Piroxastrone** was administered at a dose of 150 mg/M<sup>2</sup> via intravenous infusion over 1 hour, repeated every 21 days.
- **Primary Endpoint:** Tumor response, assessed in 23 evaluable patients.
- **Mechanism of Action:** **Piroxastrone** is an **anthrapyrazole** compound. This drug class was designed to mimic the broad antitumor activity of anthracyclines (like doxorubicin) while aiming to reduce characteristic cardiac toxicity. Its mechanism is believed to involve DNA intercalation and inhibition of the enzyme topoisomerase II, leading to DNA damage and apoptosis [1].

The diagram below illustrates this mechanism and the subsequent cellular response.



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## Conclusion for Your Guide

For your comparison guide, **piroxantrone** serves as a historical case study of a drug candidate with limited efficacy (9% ORR) and significant safety concerns, particularly cardiotoxicity. Its development path highlights the challenges in sarcoma drug development.

The contemporary landscape has moved toward:

- **Histology-specific treatments** rather than one-size-fits-all approaches [2].
- **Immunotherapy** and **cellular therapy** for eligible subtypes [2].
- **Combination strategies** that integrate radiation, chemotherapy, and immunotherapy to improve pathologic responses and survival [3] [2] [4].

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To cite this document: Smolecule. [piroxantrone response rate soft tissue sarcoma]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548636#piroxantrone-response-rate-soft-tissue-sarcoma>]

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**Address:** Ontario, CA 91761, United States  
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